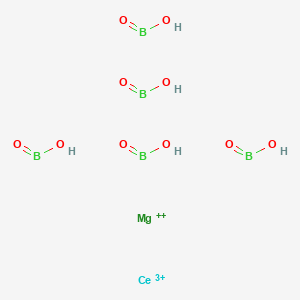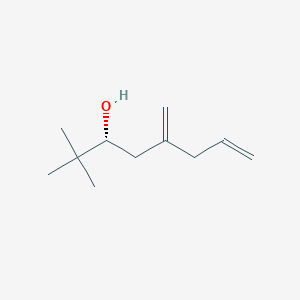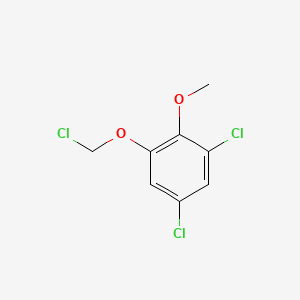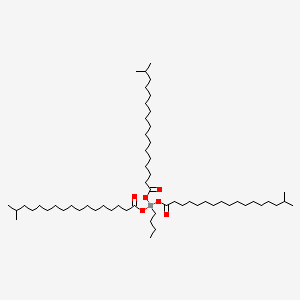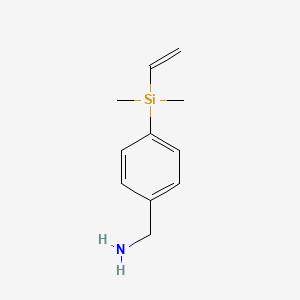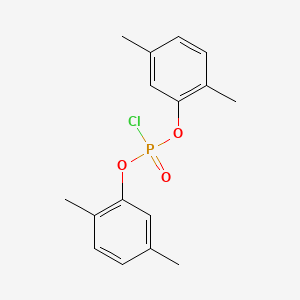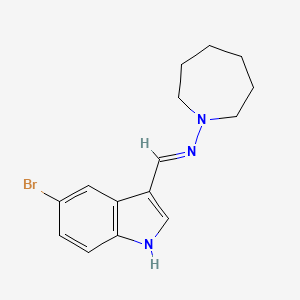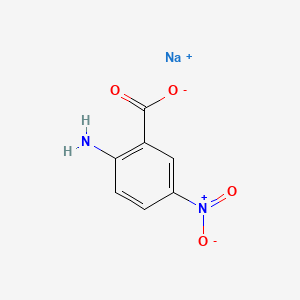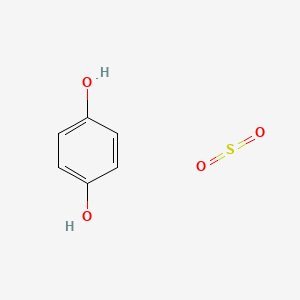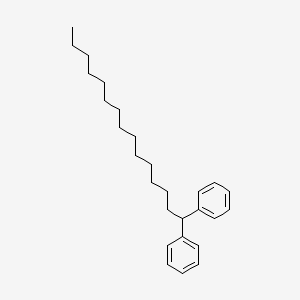
Diphenylpentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylpentadecane is an organic compound with the molecular formula C27H40 It consists of a pentadecane chain with phenyl groups attached at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpentadecane typically involves the reaction of pentadecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylpentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes.
Substitution: The phenyl groups in this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylpentadecane derivatives.
Applications De Recherche Scientifique
Diphenylpentadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of diphenylpentadecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydrophobic nature of the pentadecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Contains a shorter alkane chain with two phenyl groups.
Diphenylethane: Similar structure but with an ethane chain instead of pentadecane.
Diphenylhexane: Contains a hexane chain with two phenyl groups.
Uniqueness of Diphenylpentadecane
This compound is unique due to its longer alkane chain, which imparts distinct physical and chemical properties. The extended chain length enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in materials science and biochemistry .
Propriétés
Numéro CAS |
97392-70-6 |
|---|---|
Formule moléculaire |
C27H40 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
1-phenylpentadecylbenzene |
InChI |
InChI=1S/C27H40/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27(25-20-15-13-16-21-25)26-22-17-14-18-23-26/h13-18,20-23,27H,2-12,19,24H2,1H3 |
Clé InChI |
AEUSNXZAJFBBMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


